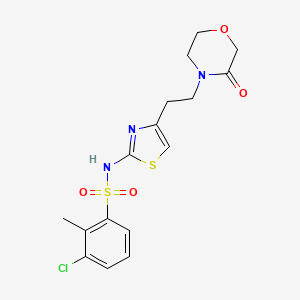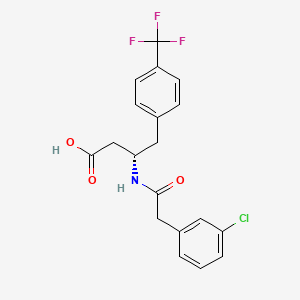
Catpb
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
. 由于该化合物能够调节受体活性,因此在科学研究中引起了极大兴趣,使其成为研究代谢和炎症过程的宝贵工具。
科学研究应用
CATPB 在科学研究中具有广泛的应用:
化学: 用作研究受体-配体相互作用和受体调节作用的工具。
生物学: 有助于理解游离脂肪酸受体在代谢和炎症途径中的作用。
医学: 治疗代谢性疾病和炎症性疾病的潜在治疗应用。
工业: 用于开发针对游离脂肪酸受体的新药和治疗剂.
作用机制
CATPB 通过与游离脂肪酸受体 2 (FFA2) 结合发挥其作用,充当反向激动剂。这种结合抑制受体活性,导致下游信号通路减少,例如抑制乙酸诱导的 MAPK 信号通路,并增加佛波酰胆碱诱导的 cAMP 生成 . 所涉及的分子靶标和通路包括细胞内钙水平的调节和 NADPH 氧化酶活性的抑制 .
生化分析
Biochemical Properties
Catpb plays a significant role in biochemical reactions by inhibiting the activity of free fatty acid receptor 2 (FFA2R). This receptor is involved in various physiological processes, including inflammation and metabolism. This compound interacts with FFA2R by binding to the receptor and preventing its activation by endogenous ligands such as short-chain fatty acids . This interaction inhibits the transient rise in intracellular calcium levels induced by FFA2R agonists, thereby modulating cellular responses .
Cellular Effects
This compound has been shown to influence various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. By inhibiting FFA2R, this compound affects the signaling pathways that are activated by this receptor, leading to changes in gene expression and cellular metabolism. For example, this compound inhibits the NADPH oxidase activity induced by FFA2R agonists, which plays a role in the production of reactive oxygen species and inflammation . This inhibition can have significant effects on cellular function and overall physiological processes.
Molecular Mechanism
The molecular mechanism of this compound involves its binding to free fatty acid receptor 2 (FFA2R) and preventing the receptor’s activation by endogenous ligands. This binding interaction inhibits the receptor’s ability to induce intracellular signaling pathways, such as the rise in intracellular calcium levels and the activation of NADPH oxidase . By blocking these pathways, this compound modulates cellular responses and influences various physiological processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The stability and degradation of this compound can influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific storage conditions, such as -20°C for up to 2 years and -80°C for up to 6 months . Repeated freeze-thaw cycles can lead to product inactivation. Long-term studies have demonstrated that this compound can have sustained effects on cellular function, particularly in modulating inflammatory responses and metabolic processes .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound effectively inhibits FFA2R activity without causing significant adverse effects. At higher doses, this compound can exhibit toxic effects, including alterations in metabolic processes and potential toxicity to specific organs . These threshold effects highlight the importance of determining the optimal dosage for therapeutic applications to minimize adverse effects while maximizing efficacy.
Metabolic Pathways
This compound is involved in metabolic pathways related to the activity of free fatty acid receptor 2 (FFA2R). By inhibiting FFA2R, this compound affects the metabolic flux and levels of metabolites associated with this receptor’s activity. For example, this compound can modulate the production of reactive oxygen species and the inflammatory response by inhibiting NADPH oxidase activity . This modulation can have significant effects on overall metabolic processes and physiological functions.
Transport and Distribution
This compound is transported and distributed within cells and tissues through specific transporters and binding proteins. These interactions influence the localization and accumulation of this compound within different cellular compartments. For example, this compound can be transported into cells via specific transporters and bind to intracellular proteins that facilitate its distribution within the cell . This transport and distribution play a crucial role in determining the compound’s overall efficacy and activity.
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications that direct the compound to specific compartments or organelles. This compound can localize to various subcellular compartments, including the cytoplasm and organelles involved in metabolic processes . This localization can affect the compound’s activity and function, particularly in modulating cellular responses and physiological processes.
准备方法
合成路线和反应条件
CATPB 的合成涉及几个关键步骤:
酰胺键的形成: 在酰胺偶联条件下,3-氯苯乙酸与合适的胺反应。
三氟甲基的引入: 此步骤涉及使用三氟甲基化试剂将三氟甲基引入苯环。
最终偶联: 然后在特定条件下将中间产物偶联以形成最终化合物.
工业生产方法
虽然工业生产方法的详细信息尚未公开,但 this compound 的大规模合成可能涉及对上述步骤的优化,以确保高产率和纯度。这将包括使用高效催化剂、控制反应环境以及重结晶和色谱等纯化技术 .
化学反应分析
反应类型
CATPB 经历了几种类型的化学反应:
氧化: 该化合物可以在特定条件下被氧化以形成各种氧化衍生物。
还原: 还原反应可以改变 this compound 中存在的官能团。
常见试剂和条件
氧化: 常见的氧化剂包括高锰酸钾和三氧化铬。
还原: 使用氢化铝锂和硼氢化钠等还原剂。
主要产物
从这些反应中形成的主要产物取决于使用的特定条件和试剂。例如,氧化可能产生羧酸,而还原可以产生醇或胺 .
相似化合物的比较
类似化合物
TUG-1375: 游离脂肪酸受体 2 的另一种拮抗剂。
4-CMTB: 游离脂肪酸受体 2 的变构激动剂.
独特性
CATPB 的独特性在于它对人 FFA2 的选择性高于小鼠 FFA2,使其特别适用于人类特异性研究。它能够充当反向激动剂,而不仅仅是拮抗剂,为受体调节和信号通路提供了额外的见解 .
属性
IUPAC Name |
(3S)-3-[[2-(3-chlorophenyl)acetyl]amino]-4-[4-(trifluoromethyl)phenyl]butanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClF3NO3/c20-15-3-1-2-13(8-15)10-17(25)24-16(11-18(26)27)9-12-4-6-14(7-5-12)19(21,22)23/h1-8,16H,9-11H2,(H,24,25)(H,26,27)/t16-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOSIJVVNNGXEKE-INIZCTEOSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)CC(=O)NC(CC2=CC=C(C=C2)C(F)(F)F)CC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)Cl)CC(=O)N[C@@H](CC2=CC=C(C=C2)C(F)(F)F)CC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClF3NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
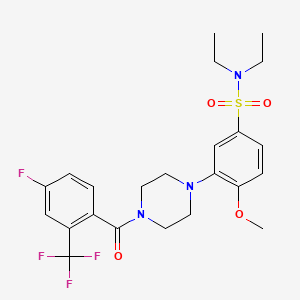
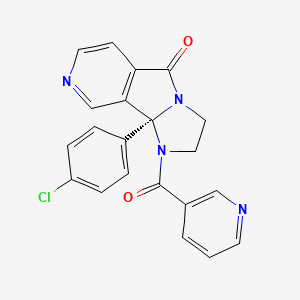
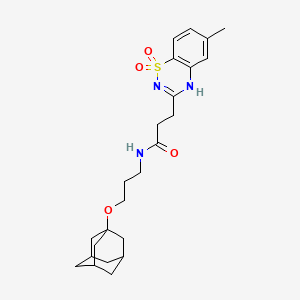
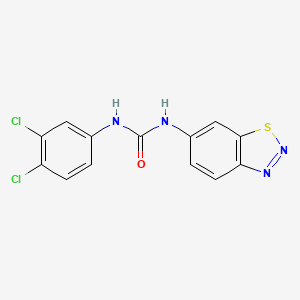
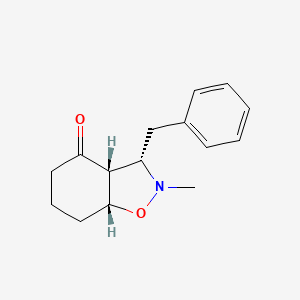
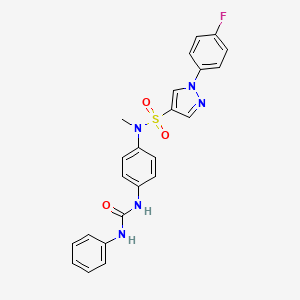
![8-Azido-2-(3-methyl-1,4-dioxa-8-azaspiro[4.5]decan-8-yl)-6-(trifluoromethyl)-1,3-benzothiazin-4-one](/img/structure/B606421.png)

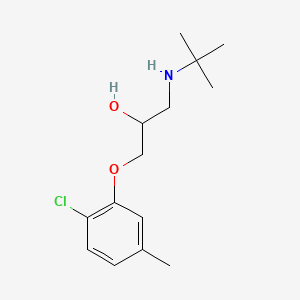

![7-[3,5-difluoro-4-(morpholin-4-ylmethyl)phenyl]-N-[6-[(3S,5R)-3,5-dimethylpiperazin-1-yl]pyridin-3-yl]pyrrolo[2,3-d]pyrimidin-2-amine](/img/structure/B606431.png)

